![molecular formula C10H12ClNO B3038122 4-chloro-N-phenylbutanamide CAS No. 7578-45-2](/img/structure/B3038122.png)
4-chloro-N-phenylbutanamide
Overview
Description
4-chloro-N-phenylbutanamide is a chemical substance used in scientific experiments for various purposes. It has a molecular formula of C10H12ClNO .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-phenylbutanamide consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass is 197.661 Da and the monoisotopic mass is 197.060745 Da .Scientific Research Applications
- Research : In silico methods were used to design phenyl butyric acid derivatives with HDAC6 inhibitory potential. One such compound, B-R2B , was identified. It acts as a non-competitive HDAC6 inhibitor, similar to the reference compound tubacin. B-R2B demonstrated anti-proliferative activity against cervix cancer, leukemia cells, and other cancer cell lines .
- Significance : Benzylic chlorination is a versatile transformation, and this compound serves as a substrate in such reactions .
- Potential Therapeutic Use : These findings suggest that B-R2B could be explored further as a potential anticancer agent .
Histone Deacetylase 6 (HDAC6) Inhibition in Cancer Research
Chemical Synthesis and Applications
Benzylic Chlorination Reactions
Biological Activity Studies
Medicinal Chemistry and Drug Design
Organic Synthesis and Mechanistic Insights
properties
IUPAC Name |
4-chloro-N-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMGKNWSRKDALN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-phenylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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